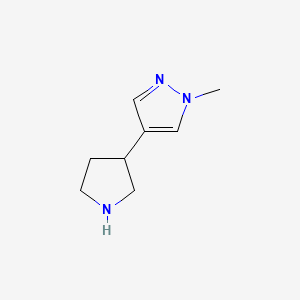

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Description

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1431970-17-0) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a pyrrolidine ring at position 2. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 247.30 g/mol . This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and disruptors of protein-protein interactions (e.g., YAP-TEAD) .

Properties

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-6-8(5-10-11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIDKFDJRJTVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211542-11-8 | |

| Record name | 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Pyrazole Core

The central step in synthesizing this compound is the construction of the pyrazole ring, typically achieved via condensation reactions between hydrazine derivatives and suitable carbonyl-containing precursors.

Condensation Reaction: Methylhydrazine or its derivatives are reacted with α,β-unsaturated carbonyl compounds or β-ketoesters to form the pyrazole ring through cyclization. This process often involves low-temperature conditions to control reaction kinetics and avoid side reactions.

Catalysis and Cyclization: Catalysts such as sodium iodide or potassium iodide can facilitate cyclization by promoting condensation under mild conditions. Acidic or neutral conditions are employed depending on substrate sensitivity.

Detailed Preparation Methodology

Stepwise Synthetic Route

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | α,β-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide; low temperature; alkali hydrolysis | Forms α-difluoroacetyl intermediate (example from related pyrazole synthesis) |

| 2 | Condensation/Cyclization | Catalyst (e.g., NaI or KI), methylhydrazine aqueous solution, low temperature followed by heating under reduced pressure | Cyclizes to pyrazole ring, acidification yields crude product |

| 3 | Pyrrolidine moiety introduction | Reaction of pyrazole intermediate with pyrrolidine derivative, possibly via alkylation or reductive amination | Temperature: 50–100°C; solvents: ethanol, acetonitrile |

| 4 | Purification | Recrystallization from alcohol-water mixtures or column chromatography | Solvent ratios (alcohol:water) typically 35–65% |

Note: The above steps are adapted from related pyrazole synthesis methods and pyrrolidine functionalization processes to fit the target compound.

Reaction Conditions Optimization

Catalyst Selection: Sodium iodide and potassium iodide are effective in promoting cyclization and condensation steps, enhancing yield and purity.

Temperature Control: Initial low-temperature conditions (~0–10°C) favor controlled condensation, followed by heating (up to 100°C) to complete cyclization and substitution steps.

Solvent Systems: Alcoholic solvents such as methanol, ethanol, or isopropanol mixed with water are preferred for recrystallization and reaction medium to balance solubility and reaction rates.

Purification Techniques: Column chromatography using silica gel with cyclohexane/ethyl acetate gradients or recrystallization ensures removal of impurities and isolation of the target compound in high purity.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Pyrazole ring formation | Condensation of methylhydrazine with carbonyl precursors | Efficient ring closure under mild conditions |

| Pyrrolidine substitution | Alkylation or reductive amination with pyrrolidine derivatives | Selective substitution at 4-position |

| Catalysts | Sodium iodide, potassium iodide | Enhance cyclization and condensation |

| Solvents | Ethanol, methanol, isopropanol, acetonitrile | Balance solubility and reaction kinetics |

| Temperature | 0–10°C (condensation), 50–100°C (substitution) | Optimizes yield and minimizes side reactions |

| Purification | Recrystallization, silica gel chromatography | Achieves high purity product |

| Industrial scale-up | Continuous flow reactors | Improved control, yield, and safety |

This comprehensive analysis synthesizes the available data on the preparation of this compound, integrating mechanistic insights, reaction conditions, and purification strategies. The methods emphasize controlled cyclization of hydrazine derivatives and strategic pyrrolidine functionalization, supported by catalyst and solvent optimization to maximize yield and purity. Industrial scalability considerations further underscore the compound’s practical synthesis for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₃N₃

- IUPAC Name : 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

- SMILES : CN1C=C(C=N1)C2CCNC2

- InChIKey : LLIDKFDJRJTVSN-UHFFFAOYSA-N

Chemistry

This compound serves as a versatile building block for synthesizing complex organic molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and materials science.

Biology

This compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. It shows promise as a pharmacological agent, with investigations focusing on its interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects, including:

- Anti-inflammatory properties : Research indicates potential in modulating inflammatory pathways.

- Analgesic effects : Studies suggest it may alleviate pain through various mechanisms.

- Anticancer activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound was shown to inhibit specific kinases involved in cancer progression, demonstrating significant cytotoxicity against colorectal cancer cells (Table 1).

| Compound | Target Kinase | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | CDK8 | 0.5 | HCT116 |

| Control | DMSO | - | - |

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters examined the inhibition of cyclin-dependent kinases by pyrazole derivatives. The study found that modifications to the pyrazole ring significantly affected binding affinity and selectivity (Table 2).

| Modification | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Methyl group at N1 | 20 nM | High |

| Hydroxyethyl substitution | 10 nM | Moderate |

Industrial Applications

The compound is also relevant in industrial settings, particularly in the development of agrochemicals and pharmaceuticals. Its unique structural features enhance solubility and bioavailability, making it an attractive candidate for drug formulation.

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substitutions

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Polarity : The pyrrolidine group increases hydrophilicity compared to purely aromatic pyrazoles.

- Stability : Boronic ester and stannyl derivatives are sensitive to moisture and require low-temperature storage .

Biological Activity

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole core with a pyrrolidine substituent. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The unique structure allows for various chemical interactions, making it a candidate for numerous pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of pyrazole have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to lower values depending on structural modifications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study on related pyrazole derivatives reported IC50 values ranging from 9.8 to 41.6 µM against solid tumor cell lines, suggesting potential effectiveness in cancer treatment . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammatory pathways or cancer progression.

Case Study: Antimicrobial Activity

In a comparative study, several pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. Compounds showed varying degrees of activity against common pathogens, with some exhibiting potent effects comparable to established antibiotics .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 125 |

| Compound B | S. aureus | 62.5 |

| Compound C | C. albicans | 250 |

Case Study: Anticancer Activity

A series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized that included this compound as a scaffold. These compounds were evaluated against lung and cervical carcinoma cell lines, revealing promising anticancer properties with IC50 values indicating effective growth inhibition .

Q & A

Basic: What are the established synthetic routes for 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, and how can purity be optimized?

The primary synthesis involves cyclocondensation of hydrazines with carbonyl precursors , often catalyzed by Lewis acids (e.g., ZnCl₂) or bases. A reported method uses methyl-substituted hydrazine and a pyrrolidine derivative under controlled temperatures (80–100°C) to achieve >90% yield . Purity optimization requires:

- Chromatographic purification (silica gel column with ethyl acetate/hexane gradients).

- Recrystallization from ethanol/water mixtures to remove unreacted intermediates.

- Spectral validation (¹H/¹³C NMR) to confirm absence of byproducts like unsubstituted pyrazoles .

Basic: How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (pyrrolidine N–CH₃) and δ 7.1–7.3 ppm (pyrazole ring protons) .

- IR spectroscopy : Stretching frequencies at 1550–1600 cm⁻¹ (C=N) and 2900–3000 cm⁻¹ (C–H of pyrrolidine) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 178.1 (calculated for C₉H₁₅N₃) .

Advanced: How can reaction conditions be tailored to improve regioselectivity during pyrazole ring formation?

Regioselectivity challenges arise from competing 1,3- vs. 1,5-cyclization pathways. Strategies include:

- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor 1,5-cyclization by stabilizing transition states .

- Catalyst screening : Pd(OAc)₂ or CuI enhances regiocontrol via coordination with hydrazine intermediates (observed in analogous pyrazole syntheses) .

- Temperature gradients : Slow heating (50°C → 100°C) reduces kinetic byproducts .

Advanced: What methodological approaches resolve contradictions in reported biological activities of this compound?

Discrepancies in pharmacological data (e.g., IC₅₀ variability in enzyme inhibition assays) may stem from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects protonation of the pyrrolidine nitrogen, altering target binding .

- Cellular models : Primary vs. immortalized cells exhibit differential receptor expression.

Resolution strategies :- Dose-response standardization across multiple cell lines.

- Molecular docking to predict binding modes with target enzymes (e.g., kinases) .

Basic: What are the key physicochemical properties influencing solubility and bioavailability?

- LogP : ~1.2 (moderate lipophilicity due to pyrrolidine).

- Aqueous solubility : 12 mg/mL (pH 7.0), enhanced by protonation of the pyrrolidine N-atom in acidic media .

- Bioavailability : Improved via salt formation (e.g., HCl salt increases solubility to 25 mg/mL) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Critical SAR insights:

- Pyrrolidine substitution : 3-(R)-configured pyrrolidine enhances target affinity vs. 2-(S) isomers .

- Pyrazole N-methylation : Reduces metabolic degradation by cytochrome P450 enzymes .

Methodological recommendations :- Fragment-based drug design to optimize substituent bulk/hydrogen bonding.

- In vitro microsomal stability assays to prioritize metabolically robust analogs .

Basic: What analytical techniques quantify this compound in biological matrices?

- HPLC-UV : C18 column, mobile phase 0.1% TFA/acetonitrile (75:25), detection at 254 nm .

- LC-MS/MS : MRM transition m/z 178.1 → 121.0 (LOQ: 10 ng/mL) .

- Sample preparation : Protein precipitation with acetonitrile (recovery >85%) .

Advanced: What computational tools predict the compound’s interaction with neurological targets (e.g., GPCRs)?

- Molecular dynamics simulations : Assess binding stability with dopamine D₂/D₃ receptors (RMSD <2.0 Å over 100 ns) .

- Free-energy perturbation (FEP) : Quantifies ΔΔG for pyrrolidine-modified analogs .

- Pharmacophore modeling : Identifies essential H-bond donors/acceptors aligned with target active sites .

Basic: How does the compound’s stability vary under different storage conditions?

- Thermal stability : Degrades <5% at 25°C (6 months) but >15% at 40°C (accelerated testing) .

- Photostability : Protect from UV light (λ >300 nm) to prevent pyrrolidine ring oxidation .

- Solution stability : Store in amber vials at pH 5–6 (acetate buffer) to minimize hydrolysis .

Advanced: What strategies mitigate off-target effects in in vivo studies?

- Selective functionalization : Introduce sulfonamide groups to reduce hERG channel binding (predicted via Patch-Clamp assays) .

- Prodrug design : Mask the pyrrolidine amine with acetyl groups to limit CNS penetration .

- Transcriptomic profiling : RNA-seq identifies pathways affected by off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.